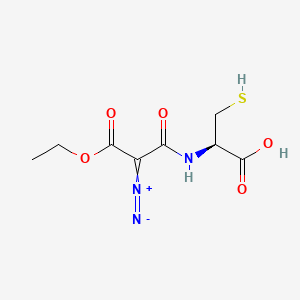
1,4-Dihydronaphtalène
Vue d'ensemble
Description
1,4-dihydronaphthalene is a dihydronaphthalene.
Applications De Recherche Scientifique
Synthèse Organique : Difonctionalisation Déaromatique
Le 1,4-Dihydronaphtalène est utilisé dans la difonctionalisation déaromatique des naphtalènes. Ce processus implique une réaction de couplage Heck/Suzuki en tandem catalysée par le palladium, qui est une transformation clé dans la synthèse de molécules tridimensionnelles précieuses à partir d'aromatiques plans simples . La réaction produit divers composés spirocycliques avec d'excellentes régiosélectivités et diastéréosélectivités.
Applications Thermodynamiques
Les données thermodynamiques de réaction du composé sont essentielles pour comprendre son comportement dans diverses réactions chimiques. Par exemple, l'hydrogénation du this compound pour former du tétraline (C10H12) présente un changement d'enthalpie spécifique, qui est crucial pour la conception de procédés économes en énergie .
Science des Matériaux : Composés Spirocycliques
En science des matériaux, les composés spirocycliques à base de this compound sont synthétisés pour leurs applications potentielles en électronique organique et en photonique en raison de leurs propriétés structurales uniques .
Chimie Analytique : Spectrométrie de Masse
Le this compound est analysé par spectrométrie de masse pour déterminer sa structure moléculaire et ses schémas de fragmentation. Ces informations sont essentielles pour identifier le composé dans des mélanges complexes et comprendre sa réactivité .
Spectroscopie UV/Visible
Le spectre UV/Visible du this compound fournit des informations sur sa structure électronique et ses applications potentielles dans les matériaux sensibles aux UV ou en tant qu'agent de blocage des UV .
Synthèse de Nouveaux Dihydronaphtalènes
Les chercheurs ont développé des méthodes de synthèse de nouveaux dihydronaphtalènes, qui sont des intermédiaires dans la production de molécules organiques complexes. Ces méthodes impliquent des réactions de cyclisation qui sont essentielles pour créer de nouveaux produits pharmaceutiques et agrochimiques .
Optimisation des Réactions
Le this compound est utilisé dans des études d'optimisation des réactions pour améliorer les rendements et la sélectivité des réactions chimiques. Ceci est particulièrement important en chimie industrielle où l'efficacité des procédés peut avoir un impact significatif sur les coûts de production .
Chimie Environnementale : Analyse des Hydrocarbures
En chimie environnementale, le this compound est étudié dans le cadre de l'analyse des hydrocarbures pour évaluer les niveaux de pollution et l'impact environnemental des déversements d'hydrocarbures .
Mécanisme D'action
Target of Action
1,4-Dihydronaphthalene is a chemical compound with the molecular formula C10H10 . .
Biochemical Pathways
It is known to be involved in dioxygenase-catalysed reactions . Dioxygenase-catalysed oxidation of dihydronaphthalenes can yield various products, including arene hydrate and cis-dihydro naphthalenediols .
Pharmacokinetics
It has been analyzed using a reverse phase (rp) high-performance liquid chromatography (hplc) method . This method is suitable for pharmacokinetics and can be used for isolation impurities in preparative separation .
Safety and Hazards
Orientations Futures
The dearomative functionalization reactions of 1,4-Dihydronaphthalene represent an important strategy for the synthesis of valuable three-dimensional molecules from simple planar aromatics . The application of endocyclic C=C bonds of heteroarenes as non-classic olefins has enabled a number of efficient dearomative difunctionalization reactions .
Analyse Biochimique
Biochemical Properties
1,4-Dihydronaphthalene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and other biomolecules. It is known to undergo dioxygenase-catalyzed oxidation, resulting in the formation of arene hydrates and cis-dihydro naphthalenediols . The enzymes involved in these reactions include naphthalene dioxygenase, which catalyzes the initial oxidation step. This interaction is crucial for the subsequent metabolic pathways that 1,4-Dihydronaphthalene participates in.
Cellular Effects
1,4-Dihydronaphthalene influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that its metabolites can affect the expression of genes involved in oxidative stress responses and detoxification pathways. Additionally, 1,4-Dihydronaphthalene has been observed to modulate cell signaling pathways by interacting with specific receptors and enzymes, thereby influencing cellular functions such as proliferation and apoptosis .
Molecular Mechanism
The molecular mechanism of 1,4-Dihydronaphthalene involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to naphthalene dioxygenase, facilitating the transfer of electrons and the subsequent oxidation of the naphthalene ring . This binding interaction is critical for the compound’s biochemical activity and its ability to modulate various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,4-Dihydronaphthalene have been observed to change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other reactive species. Long-term studies have shown that 1,4-Dihydronaphthalene can have sustained effects on cellular function, particularly in terms of its impact on gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of 1,4-Dihydronaphthalene vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as oxidative stress and cellular damage. Threshold effects have been observed, indicating that there is a specific dosage range within which 1,4-Dihydronaphthalene exerts its biochemical effects without causing significant toxicity .
Metabolic Pathways
1,4-Dihydronaphthalene is involved in several metabolic pathways, including the degradation of naphthalene and related compounds. The compound undergoes dioxygenase-catalyzed oxidation, resulting in the formation of various metabolites such as arene hydrates and dihydro diols . These metabolic pathways are essential for the detoxification and elimination of 1,4-Dihydronaphthalene from the body.
Transport and Distribution
Within cells and tissues, 1,4-Dihydronaphthalene is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of 1,4-Dihydronaphthalene is influenced by factors such as its lipophilicity and the presence of binding sites on cellular membranes .
Subcellular Localization
The subcellular localization of 1,4-Dihydronaphthalene is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that 1,4-Dihydronaphthalene interacts with the appropriate biomolecules and participates in relevant biochemical pathways .
Propriétés
IUPAC Name |
1,4-dihydronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10/c1-2-6-10-8-4-3-7-9(10)5-1/h1-6H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUPIVZHYVSCYLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060607 | |
| Record name | 1,4-Dihydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
612-17-9 | |
| Record name | 1,4-Dihydronaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=612-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dihydronaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Dihydronaphthalene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97894 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Naphthalene, 1,4-dihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Dihydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dihydronaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.362 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-DIHYDRONAPHTHALENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C56X9SYS4F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


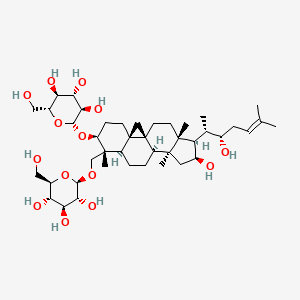



![[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-methylsulfonyloxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentyl] methanesulfonate](/img/structure/B1213238.png)
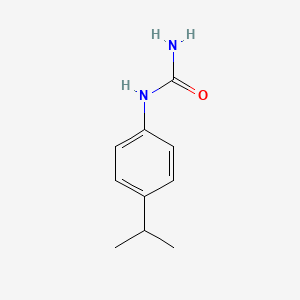

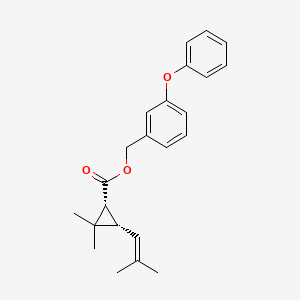
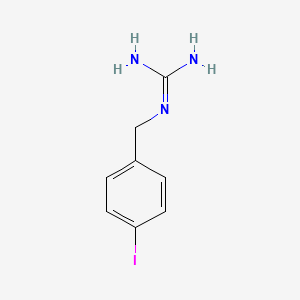
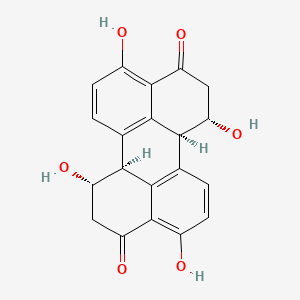
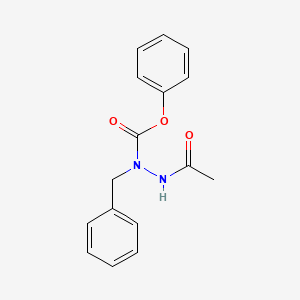
![3,4-Dihydro-2,2-dimethyl-7-pentyl-4-[1,2,3,6-tetrahydro-1-(2-naphthalenylmethyl)pyridin-4-yl ]-2h-1-benzopyran-5-ol](/img/structure/B1213247.png)
